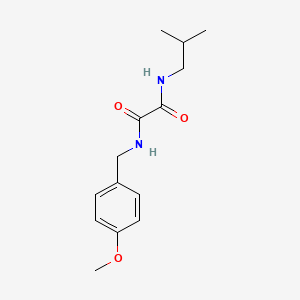![molecular formula C14H18N2O3 B5034099 N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as DVE-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DVE-1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory, anti-cancer, and anti-viral effects through the inhibition of various signaling pathways, such as the NF-κB and MAPK signaling pathways. This compound has also been shown to modulate the activity of transcription factors, such as STAT3 and HIF-1α, which are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, this compound has been shown to inhibit viral replication in vitro. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One direction is to further investigate its mechanism of action to better understand how it exerts its anti-inflammatory, anti-cancer, and anti-viral effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of inflammatory diseases, cancer, and viral infections.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2,4-dimethylphenyl isocyanate with 2-(vinyloxy)ethylamine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination process, resulting in the formation of this compound with a yield of 75%. The purity of the synthesized this compound can be improved through recrystallization or column chromatography.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell growth. Additionally, this compound has been shown to have anti-viral properties by inhibiting viral replication.
特性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-8-7-15-13(17)14(18)16-12-6-5-10(2)9-11(12)3/h4-6,9H,1,7-8H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWLIHOJEOYBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol](/img/structure/B5034017.png)
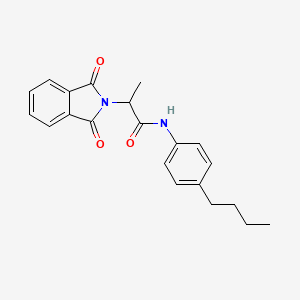
![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)
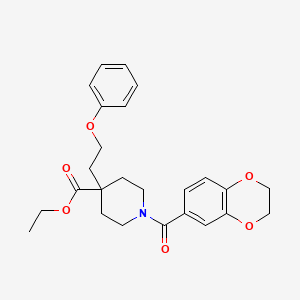
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
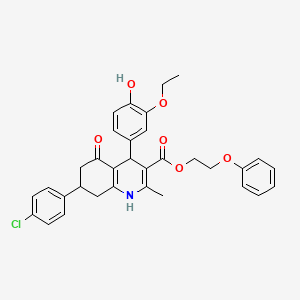
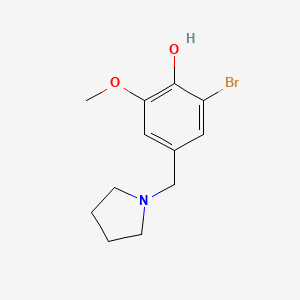
![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)

![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
